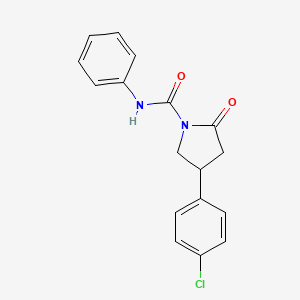
2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide, also known as BMPCBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclopropane carboxamide derivatives and has been extensively studied for its unique properties.
Wirkmechanismus
The mechanism of action of 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has several advantages for use in lab experiments, including its ease of synthesis, high potency, and low toxicity. However, one limitation of 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide. One area of interest is the development of 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide-based materials with unique properties for use in various applications. Another area of interest is the further exploration of 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide's antitumor activity and its potential as a cancer therapeutic. Additionally, the development of more efficient synthesis methods for 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide could lead to its wider use in various fields.
Synthesemethoden
2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide can be synthesized via a multi-step process using readily available starting materials. The synthesis involves the reaction of 4-methylbenzoyl chloride with aniline to form 4-methylphenyl anilide, which is then reacted with cyclopropanecarbonyl chloride to yield 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has been shown to exhibit potent antitumor activity against a range of cancer cell lines. In material science, 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 2,2-bis(4-methylphenyl)-N-phenylcyclopropanecarboxamide has been used as a chiral auxiliary for the preparation of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
2,2-bis(4-methylphenyl)-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-17-8-12-19(13-9-17)24(20-14-10-18(2)11-15-20)16-22(24)23(26)25-21-6-4-3-5-7-21/h3-15,22H,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVFDNQJFQYTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)

![2-[(3-benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B4980296.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)

![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![2-[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl trifluoroacetate](/img/structure/B4980319.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-chloro-4-methylaniline hydrobromide](/img/structure/B4980342.png)
![ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4980348.png)
![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
![N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4980357.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4980378.png)
![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)